1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
CAS No.: 882880-12-8
VCID: VC0194369
Molecular Formula: C22H24N2O4
Molecular Weight: 380.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane - 882880-12-8](/images/no_structure.jpg)
Description | 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is a chemical compound with the molecular formula C22 H24 N2 O4 and a molecular weight of 380.44 . It has a CAS number of 882880-12-8 . The IUPAC name for this compound is 7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one . 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is an impurity found in the preparation of Aripiprazole . A similar chemical compound is 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8, which is a labeled intermediate used in the production of Aripiprazole . In the context of crafting a research assistant resume, expertise in handling compounds like 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane, or related substances, demonstrates strong analytical skills, attention to detail, and familiarity with research methodologies and tools . A senior research assistant with over seven years of experience may have a proven ability to support scientific studies and contribute to innovative research projects . They often collaborate with multidisciplinary teams to design and implement research protocols, manage data collection and analysis, and present findings at conferences . When detailing experience on a resume, action verbs such as "analyzed," "collaborated," "conducted," and "managed" can effectively highlight key contributions to research projects . A strong resume should concisely summarize professional qualifications, emphasizing the ability to coordinate and monitor trials and collaborate with other researchers . |
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CAS No. | 882880-12-8 |
Product Name | 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane |
Molecular Formula | C22H24N2O4 |
Molecular Weight | 380.4 g/mol |
IUPAC Name | 7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Standard InChI | InChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26) |
Standard InChIKey | HYDKRRWQLHXDEN-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3 |
Canonical SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3 |
Appearance | Solid powder |
Purity | > 95% |
Synonyms | 7,7'-(propane-1,3-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one) |
PubChem Compound | 11668031 |
Last Modified | Aug 15 2023 |
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